molecular formula C18H22N8O B2739463 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2198896-91-0

3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one

カタログ番号: B2739463
CAS番号: 2198896-91-0
分子量: 366.429
InChIキー: NLKVROMTDDOGQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C18H22N8O and its molecular weight is 366.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one represents a novel class of triazolo-pyridazine derivatives that have garnered attention in medicinal chemistry for their potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and its inhibitory effects on specific enzymes.

Chemical Structure and Properties

The compound features a triazolo-pyridazine scaffold , which is known for its diverse biological activities. The molecular formula is C14H18N6OC_{14}H_{18}N_6O, with a molecular weight of approximately 290.34 g/mol. Its unique structure includes:

  • Cyclobutyl Group : Enhances lipophilicity and potential interaction with biological membranes.
  • Azetidine Moiety : Contributes to the compound's pharmacological properties.
  • Dihydropyrazinone Framework : Implicated in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and interact with cellular pathways involved in cancer progression. The following mechanisms have been identified:

  • Kinase Inhibition : The compound has shown significant inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. In vitro studies report an IC50 value of approximately 0.09 μM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .
  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits moderate to significant cytotoxic effects on various cancer cell lines:
    • A549 (Lung Cancer) : IC50 = 1.06 ± 0.16 μM
    • MCF-7 (Breast Cancer) : IC50 = 1.23 ± 0.18 μM
    • HeLa (Cervical Cancer) : IC50 = 2.73 ± 0.33 μM .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects and enzyme inhibition properties of the compound:

Cell LineIC50 (μM)Mechanism
A5491.06 ± 0.16c-Met Inhibition
MCF-71.23 ± 0.18c-Met Inhibition
HeLa2.73 ± 0.33c-Met Inhibition

These results indicate that the compound effectively induces apoptosis in cancer cells and may serve as a lead compound for further drug development .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the triazolo-pyridazine structure could enhance biological activity. For instance, substituents on the pyridazine ring significantly influence the potency against c-Met kinase and overall cytotoxicity .

Case Studies

Several studies highlight the potential applications of this compound:

  • Combination Therapy : Research indicates that when used in conjunction with other chemotherapeutic agents, this compound can enhance overall efficacy by targeting multiple pathways involved in tumor growth.
  • Drug Resistance : The unique binding characteristics of the triazolo-pyridazine scaffold may help overcome resistance mechanisms observed in various cancer treatments .

特性

IUPAC Name

3-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-23-9-8-19-17(18(23)27)24(2)13-10-25(11-13)15-7-6-14-20-21-16(26(14)22-15)12-4-3-5-12/h6-9,12-13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKVROMTDDOGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。